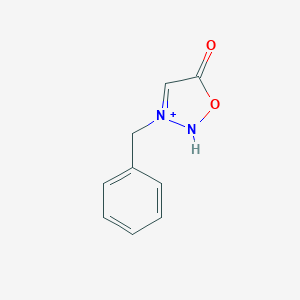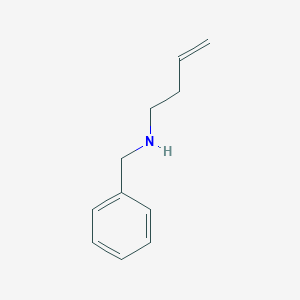![molecular formula C12H22O4 B100535 2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid CAS No. 17488-13-0](/img/structure/B100535.png)
2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid is a member of the macrotetrolide ionophore antibiotic family, which includes compounds such as nonactic acid and homononactic acid. These compounds are known for their unique structure, consisting of four acids connected in a head-to-tail manner into a 32-membered macrocycle. This compound, specifically, is one of the monomers that make up these macrotetrolides, which are produced by various species of the genus Streptomyces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid can be synthesized through a precursor-directed biosynthesis approach. This involves the cultivation of Streptomyces griseus in a production medium containing specific precursors such as sodium propionate, isobutyrate, and isovalerate. The process is carried out in a fermentor, and the produced nonactin homologues are separated and analyzed using liquid chromatography and mass spectrometry .
Industrial Production Methods: Industrial production of bishomononactic acid involves large-scale fermentation processes. The cultivation of Streptomyces griseus in a controlled environment with the appropriate precursors allows for the production of bishomononactic acid and its homologues. The fermentation process is optimized to maintain suitable precursor concentrations and to maximize the yield of the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize bishomononactic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce bishomononactic acid.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bishomononactic acid can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced derivatives .
Applications De Recherche Scientifique
2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid has a wide range of scientific research applications due to its unique structure and biological activity. Some of the key applications include:
Chemistry: this compound is used as a building block for the synthesis of complex macrotetrolides and other related compounds.
Biology: The compound’s ionophoric properties make it useful in studying ion transport mechanisms across biological membranes.
Medicine: this compound and its derivatives have shown potential as antimicrobial, antifungal, and immunosuppressive agents.
Industry: The compound is used in the development of ion-selective electrodes and other analytical tools
Mécanisme D'action
The mechanism of action of bishomononactic acid involves its ionophoric properties, which allow it to transport ions across biological membranes. This ion transport capability is crucial for its biological activity, including its antimicrobial and antifungal effects. The compound forms complexes with specific ions, facilitating their movement across cell membranes and disrupting cellular processes .
Comparaison Avec Des Composés Similaires
- Nonactic acid
- Homononactic acid
- Monactin
- Dinactin
- Trinactin
- Tetranactin
These compounds share similar structural features but differ in their specific biological activities and applications .
Propriétés
Numéro CAS |
17488-13-0 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid |
InChI |
InChI=1S/C12H22O4/c1-7(2)10(13)6-9-4-5-11(16-9)8(3)12(14)15/h7-11,13H,4-6H2,1-3H3,(H,14,15) |
Clé InChI |
CVBMGXOQKKDPQF-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC1CCC(O1)C(C)C(=O)O)O |
SMILES canonique |
CC(C)C(CC1CCC(O1)C(C)C(=O)O)O |
Synonymes |
bishomononactic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















